molecular formula C8H14N7O13P3 B047009 Azido-drtp CAS No. 119764-56-6

Azido-drtp

Cat. No. B047009
M. Wt: 509.16 g/mol
InChI Key: CQCABWRRPZWJEQ-AFCXAGJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-drtp, also known as 5-azido-2',3'-dideoxythymidine-5'-triphosphate, is a modified nucleotide that has been extensively used in scientific research. It is a potent inhibitor of DNA synthesis and has been used to study the mechanisms of DNA replication and repair.

Mechanism Of Action

Azido-drtp inhibits DNA synthesis by acting as a chain terminator. It is incorporated into the growing DNA chain by DNA polymerase and prevents further nucleotide addition. This leads to the termination of DNA synthesis and the formation of incomplete DNA strands.

Biochemical And Physiological Effects

Azido-drtp has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used as a potential anti-cancer agent. It has also been shown to have anti-viral properties and has been used to study the replication of various viruses.

Advantages And Limitations For Lab Experiments

Azido-drtp has several advantages for lab experiments. It is a potent inhibitor of DNA synthesis and can be used to study the mechanisms of DNA replication and repair. It is also relatively easy to synthesize and can be obtained in large quantities. However, Azido-drtp has some limitations. It is highly toxic and must be handled with care. It also has a short half-life and must be used immediately after synthesis.

Future Directions

There are several future directions for the use of Azido-drtp in scientific research. One potential application is the study of DNA damage and repair in cancer cells. Azido-drtp could be used to study the effects of chemotherapy on cancer cells and the mechanisms of DNA repair. Another potential application is the study of the replication of various viruses. Azido-drtp could be used to study the replication of HIV and other viruses and could lead to the development of new anti-viral therapies.
In conclusion, Azido-drtp is a modified nucleotide that has been extensively used in scientific research. It is a potent inhibitor of DNA synthesis and has been used to study the mechanisms of DNA replication and repair. Azido-drtp has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Azido-drtp in scientific research, including the study of DNA damage and repair in cancer cells and the replication of various viruses.

Synthesis Methods

The synthesis of Azido-drtp involves the modification of the nucleotide thymidine. The first step is the conversion of thymidine to 2',3'-dideoxythymidine, which is achieved by treatment with an appropriate reagent. The next step involves the phosphorylation of 2',3'-dideoxythymidine to form 2',3'-dideoxythymidine-5'-monophosphate. This is followed by the addition of triphosphate groups to the 5' position of the monophosphate to form Azido-drtp.

Scientific Research Applications

Azido-drtp has been used extensively in scientific research to study the mechanisms of DNA replication and repair. It is a potent inhibitor of DNA synthesis and has been used to study the effects of various DNA polymerases on DNA replication. It has also been used to study the effects of DNA damage on DNA replication and repair.

properties

CAS RN

119764-56-6

Product Name

Azido-drtp

Molecular Formula

C8H14N7O13P3

Molecular Weight

509.16 g/mol

IUPAC Name

[[(2S,3S,4R,5R)-3-azido-5-(3-carbamoyl-1,2,4-triazol-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N7O13P3/c9-6(17)7-11-2-15(13-7)8-5(16)4(12-14-10)3(26-8)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-5,8,16H,1H2,(H2,9,17)(H,21,22)(H,23,24)(H2,18,19,20)/t3-,4-,5-,8-/m1/s1

InChI Key

CQCABWRRPZWJEQ-AFCXAGJDSA-N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N

SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N

synonyms

3'-azido-3'-deoxyribavirin-5'-triphosphate
azido-dRTP

Origin of Product

United States

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